molecular formula C16H18 B094580 Ethyl(1-phenylethyl)benzene CAS No. 18908-70-8

Ethyl(1-phenylethyl)benzene

Cat. No. B094580
CAS RN: 18908-70-8
M. Wt: 210.31 g/mol
InChI Key: SCKLXKXVABYWRC-UHFFFAOYSA-N
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Description

Ethyl(1-phenylethyl)benzene, also known as ethylstyrene, is an organic compound that belongs to the family of aromatic hydrocarbons. It is a colorless liquid that is commonly used in the chemical industry as a solvent and as a starting material for the synthesis of other compounds. In recent years, there has been growing interest in the scientific research application of ethyl(1-phenylethyl)benzene due to its potential as a building block for the development of new drugs and materials.

Mechanism Of Action

The mechanism of action of ethyl(1-phenylethyl)benzene is not fully understood. However, it is believed to act as a ligand for certain receptors in the body, which can lead to a variety of physiological and biochemical effects.

Biochemical And Physiological Effects

Ethyl(1-phenylethyl)benzene has been shown to have a variety of biochemical and physiological effects. One study found that ethyl(1-phenylethyl)benzene can inhibit the growth of several different types of cancer cells by inducing apoptosis, or programmed cell death. Another study found that ethyl(1-phenylethyl)benzene can reduce inflammation and oxidative stress in the body, which may have therapeutic implications for a variety of diseases.

Advantages And Limitations For Lab Experiments

Ethyl(1-phenylethyl)benzene has several advantages and limitations for use in lab experiments. One advantage is that it is readily available and relatively inexpensive, making it a cost-effective starting material for the synthesis of new compounds. However, one limitation is that it can be difficult to handle due to its low boiling point and high reactivity.

Future Directions

There are several future directions for the scientific research application of ethyl(1-phenylethyl)benzene. One direction is the development of new anti-cancer agents based on ethyl(1-phenylethyl)benzene as a building block. Another direction is the synthesis of new materials with unique properties based on ethyl(1-phenylethyl)benzene as a precursor. Additionally, further studies are needed to fully elucidate the mechanism of action of ethyl(1-phenylethyl)benzene and to explore its potential therapeutic applications for a variety of diseases.

Synthesis Methods

Ethyl(1-phenylethyl)benzene can be synthesized by the alkylation of benzene with ethylbromide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, which involves the formation of a carbocation intermediate that reacts with benzene to form the final product.

Scientific Research Applications

Ethyl(1-phenylethyl)benzene has been the subject of several scientific studies due to its potential as a building block for the development of new drugs and materials. One study investigated the use of ethyl(1-phenylethyl)benzene as a starting material for the synthesis of novel anti-cancer agents. The researchers were able to synthesize a series of compounds that showed promising activity against several different types of cancer cells.
Another study focused on the use of ethyl(1-phenylethyl)benzene as a precursor for the synthesis of new materials with unique properties. The researchers were able to synthesize a series of polymers that exhibited high thermal stability and excellent mechanical properties.

properties

CAS RN

18908-70-8

Product Name

Ethyl(1-phenylethyl)benzene

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1-ethyl-2-(1-phenylethyl)benzene

InChI

InChI=1S/C16H18/c1-3-14-9-7-8-12-16(14)13(2)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3

InChI Key

SCKLXKXVABYWRC-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1C(C)C2=CC=CC=C2

Canonical SMILES

CCC1=CC=CC=C1C(C)C2=CC=CC=C2

Other CAS RN

35254-73-0

synonyms

1-(2-Ethylphenyl)-1-phenylethane

Origin of Product

United States

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